![molecular formula C10H5Cl2N3 B2775095 4,8-Dichloroimidazo[1,5-a]quinoxaline CAS No. 1334331-43-9](/img/structure/B2775095.png)
4,8-Dichloroimidazo[1,5-a]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,8-Dichloroimidazo[1,5-a]quinoxaline is a heterocyclic compound with the CAS Number: 1334331-43-9 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular weight of this compound is 238.08 . The IUPAC name is this compound . The InChI code is 1S/C10H5Cl2N3/c11-6-1-2-7-8(3-6)15-5-13-4-9(15)10(12)14-7/h1-5H .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .科学的研究の応用
Synthesis of Heterocyclic Compounds
One of the primary applications of 4,8-Dichloroimidazo[1,5-a]quinoxaline derivatives involves the synthesis of benzo[4,5]imidazo[1,2-a]quinoxaline derivatives, achieved through an I2-mediated direct sp3 C–H amination reaction. This method is highlighted for its operational simplicity, scalability, and high yield, without the need for transition metals (Chen et al., 2020).
Anticancer Potential
Quinoxaline 1,4-dioxide derivatives, closely related to the this compound structure, have been investigated for their selective cytotoxicity against hypoxic cells present in solid tumors. These compounds have shown potential as antibacterial agents and in promoting growth and feed conversion efficiency in animal feed. They have also demonstrated antitubercular, antiprotozoal, and anticandida activities, indicating a broad spectrum of potential pharmacological applications (Carta et al., 2005).
Inhibition of Mast Cell Activation
Research on 4-Chlorotetrazolo[1,5-a]quinoxaline, a derivative of this compound, has shown that it can inhibit the activation of mast cells both in vitro and in vivo. This compound inhibits the degranulation of mast cells, suppresses the expression and secretion of TNF-α and IL-4, and has been suggested as a potential treatment for mast cell-mediated allergic diseases (Park et al., 2011).
Antimicrobial and Antitubercular Activities
Quinoxaline-2-carboxylate 1,4-di-N-oxide derivatives have been identified for their in vitro efficacy against Mycobacterium tuberculosis, demonstrating a novel mode of action unrelated to current antitubercular drugs. A specific derivative was found effective in reducing CFU counts in both the lungs and spleens of infected mice, highlighting its potential for treating tuberculosis (Vicente et al., 2008).
Biological Activities and Mechanisms of Actions
Quinoxaline 1,4-di-N-oxides (QdNOs) possess a manifold of biological properties, including antimicrobial, antitumoral, antitrypanosomal, and anti-inflammatory/antioxidant activities. These diverse activities grant them broad applications in both human and veterinary medicines. The structural versatility of QdNOs allows for ongoing medicinal chemistry evaluations to discover new therapeutic agents (Cheng et al., 2016).
Safety and Hazards
作用機序
Target of Action
Derivatives of imidazo[1,5-a]quinoxalines have been reported to possess a wide spectrum of biological activity and serve as antagonists of adenosine and benzodiazepine receptors a1, inhibitors of sk2, pim, ikb kinases as well as pde4, pde9, pde10a phosphodiesterases .
Mode of Action
It’s known that imidazo[1,5-a]quinoxalines interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Imidazo[1,5-a]quinoxalines are known to influence several biochemical pathways due to their wide spectrum of biological activity .
Result of Action
Imidazo[1,5-a]quinoxalines are known for their anticancer activity, particularly against melanoma, t-lymphoma, myeloid leukemia, and colon cancer .
特性
IUPAC Name |
4,8-dichloroimidazo[1,5-a]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2N3/c11-6-1-2-7-8(3-6)15-5-13-4-9(15)10(12)14-7/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFSCGYTBDYLSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N3C=NC=C3C(=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

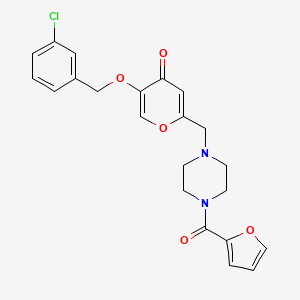
![4-((1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2775013.png)
![Methyl 2-[(3-methyl-1-propan-2-ylpyrazol-4-yl)amino]acetate](/img/structure/B2775016.png)
![(5E)-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2775017.png)
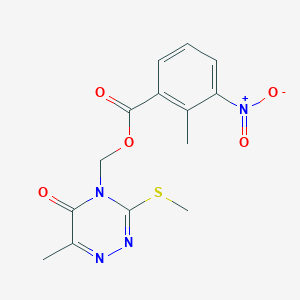
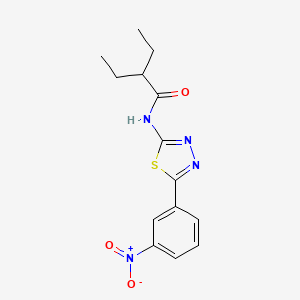
![N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B2775020.png)
![2-methyl-3-[(4-methylpiperazin-1-yl)(thiophen-2-yl)methyl]-1H-indole](/img/structure/B2775022.png)
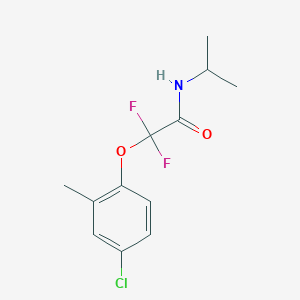
![4-methyl-3-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-5-(propylsulfanyl)-4H-1,2,4-triazole](/img/structure/B2775027.png)

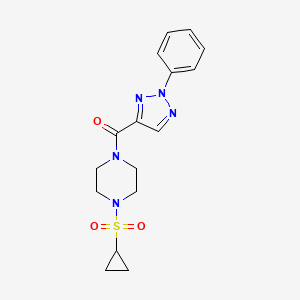
![4-[2-(Furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carbonyl]-2,2-dimethylmorpholine](/img/structure/B2775031.png)
![N-benzyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2775033.png)